

# **Enalapril Maleate: A Comparative Efficacy Analysis Against Other ACE Inhibitors**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |
|----------------------|-------------------|-----------|--|--|
| Compound Name:       | Enalapril Maleate |           |  |  |
| Cat. No.:            | B10753689         | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **enalapril maleate** against other prominent Angiotensin-Converting Enzyme (ACE) inhibitors, supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of antihypertensive and heart failure therapies.

## **Executive Summary**

Enalapril, a widely prescribed ACE inhibitor, demonstrates comparable efficacy in lowering blood pressure and managing heart failure to other agents in its class, including lisinopril, ramipril, and captopril.[1] While the class as a whole is effective, subtle differences in pharmacokinetic profiles, side effect incidences, and outcomes in specific patient populations exist. This guide synthesizes available data to highlight these distinctions.

# Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, within the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately lowering blood pressure and reducing cardiac workload.





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.

## **Comparative Efficacy in Hypertension**

Clinical trials have demonstrated that various ACE inhibitors exhibit similar efficacy in reducing blood pressure.[4] However, some studies suggest nuances in their effects.



| ACE Inhibitor                                                                                                       | Typical Daily Dose<br>(Hypertension) | Mean Systolic<br>Blood Pressure<br>Reduction (mmHg) | Mean Diastolic<br>Blood Pressure<br>Reduction (mmHg) |
|---------------------------------------------------------------------------------------------------------------------|--------------------------------------|-----------------------------------------------------|------------------------------------------------------|
| Enalapril                                                                                                           | 10-40 mg (once or twice daily)[1]    | ~8[4]                                               | ~5[4]                                                |
| Lisinopril                                                                                                          | 10-40 mg (once daily)<br>[1]         | ~8[4]                                               | ~5[4]                                                |
| Ramipril                                                                                                            | 2.5-20 mg (once daily)               | ~8[4]                                               | ~5[4]                                                |
| Captopril                                                                                                           | 25-150 mg (in divided doses)         | ~8[4]                                               | ~5[4]                                                |
| Note: Blood pressure reductions are approximate and can vary based on patient population, dosage, and study design. |                                      |                                                     |                                                      |

## **Comparative Efficacy in Heart Failure**

In patients with heart failure with reduced ejection fraction (HFrEF), ACE inhibitors are a cornerstone of therapy, having been shown to reduce mortality and hospitalizations.[5]



| ACE Inhibitor | Key Clinical Trial(s) | Impact on Left<br>Ventricular Ejection<br>Fraction (LVEF)      | Mortality Benefit                                                         |
|---------------|-----------------------|----------------------------------------------------------------|---------------------------------------------------------------------------|
| Enalapril     | SOLVD, V-HeFT II      | Improvement in LVEF[6]                                         | Significant reduction in mortality and hospitalizations for heart failure |
| Lisinopril    | ATLAS                 | Dose-dependent improvement in outcomes                         | Reduction in all-cause<br>mortality and<br>hospitalization                |
| Ramipril      | AIRE, HOPE            | Improvement in survival post-myocardial infarction             | Reduced cardiovascular death, MI, and stroke in high- risk patients       |
| Captopril     | SAVE                  | Attenuation of LV<br>dilation and improved<br>survival post-MI | Reduced mortality in patients with LV dysfunction after MI                |

A network meta-analysis of 29 studies suggested that enalapril was among the most effective in increasing ejection fraction and stroke volume.[6] However, a large cohort study found enalapril, lisinopril, and ramipril to be equally effective in treating HFrEF when administered at equivalent doses.[7][8][9]

## **Pharmacokinetic Profile Comparison**

The pharmacokinetic properties of ACE inhibitors can influence their dosing frequency and potential for drug interactions. Enalapril is a prodrug, meaning it is converted to its active metabolite, enalaprilat, in the liver.[10]



| ACE<br>Inhibitor | Prodrug | Active<br>Metabolite | Time to Peak Concentrati on (Tmax)                 | Elimination<br>Half-life    | Primary<br>Route of<br>Elimination |
|------------------|---------|----------------------|----------------------------------------------------|-----------------------------|------------------------------------|
| Enalapril        | Yes     | Enalaprilat          | Enalapril: ~1<br>hr;<br>Enalaprilat:<br>~4 hrs[11] | Enalaprilat:<br>~11 hrs[10] | Renal                              |
| Lisinopril       | No      | -                    | ~6-8 hrs                                           | ~12 hrs                     | Renal                              |
| Ramipril         | Yes     | Ramiprilat           | Ramipril: ~1<br>hr;<br>Ramiprilat: 2-<br>4 hrs     | Ramiprilat:<br>13-17 hrs    | Renal                              |
| Captopril        | No      | -                    | ~1 hr                                              | ~2 hrs[11]                  | Renal                              |

## **Comparative Side Effect Profile**

The most common side effect associated with ACE inhibitors is a dry, persistent cough.[12] Other potential adverse effects include angioedema, hyperkalemia, and hypotension.



| Side Effect  | Enalapril                                                                   | Lisinopril                                 | Ramipril                                                                            | Captopril                                        |
|--------------|-----------------------------------------------------------------------------|--------------------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------------|
| Cough        | Incidence reported up to 35%[12]                                            | Similar incidence<br>to enalapril[12]      | May have a<br>slightly higher<br>incidence than<br>enalapril in some<br>studies[12] | Lower incidence reported in some comparisons[12] |
| Angioedema   | ~0.7% incidence[13]                                                         | Similar incidence to enalapril[13]         | Data varies                                                                         | Data varies                                      |
| Hyperkalemia | Can occur, especially with renal impairment or potassium- sparing diuretics | Similar risk to<br>other ACE<br>inhibitors | Similar risk to<br>other ACE<br>inhibitors                                          | Similar risk to<br>other ACE<br>inhibitors       |

A pooled analysis of clinical trials showed the incidence of cough with ACE inhibitors to be around 8.6%.[14][15] Another network meta-analysis ranked moexipril and ramipril as having the highest likelihood of inducing cough, while captopril and spirapril ranked among the lowest. [12]

# Experimental Protocols In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. droracle.ai [droracle.ai]
- 2. Renin–angiotensin system Wikipedia [en.wikipedia.org]
- 3. Physiology, Renin Angiotensin System StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Blood pressure lowering efficacy of angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative effectiveness of enalapril, lisinopril, and ramipril in the treatment of patients with chronic heart failure: a propensity score-matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Comparative effectiveness of enalapril, lisinopril, and ramipril in the treatment of patients with chronic heart failure: a propensity score-matched cohort study | Semantic Scholar [semanticscholar.org]
- 10. [Pharmacokinetics of enalapril] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of the angiotensin converting enzyme inhibitors. A review -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiotensin-converting enzyme inhibitor induced cough compared with placebo, and other antihypertensives: A systematic review, and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidemiology and Incidence of ACE Inhibitor Angioedema Utilizing a Large Electronic Health Record PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Enalapril Maleate: A Comparative Efficacy Analysis Against Other ACE Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753689#validating-the-efficacy-of-enalapril-maleate-against-other-ace-inhibitors]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com